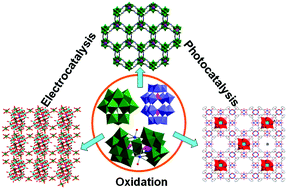Immobilization of polyoxometalates in crystalline solids for highly efficient heterogeneous catalysis
Dalton Transactions Pub Date: 2016-05-17 DOI: 10.1039/C6DT01378C
Abstract
Polyoxometalates (POMs) are a unique class of molecular metal–oxygen clusters with attractive architecture and tunable properties. Due to their strong acidity, redox chemistry, photoactivity, charge distribution and multielectron transformation, POMs have been used as efficient catalysts in a variety of chemical reactions. To meet the requirement of sustainable chemistry, great effort has been focused on immobilization of the active POMs on different solid supports to realize heterogeneous catalysis. This short review summarizes the recent progress on immobilization of POM moieties in crystalline solids with defined crystal structures, including organic–inorganic hybrid materials, POM-based inorganic crystalline solids and POM-encapsulated metal–organic frameworks (POM@MOFs), and their catalytic properties in oxidation, hydrolysis, cyanosilylation, photocatalysis and electrocatalysis. As illustrated in the text, these crystalline solids exhibit interesting catalytic properties, such as high activity, stability and selectivity, and simple recovery and easy recycling, which are much superior to those of the corresponding constituent species in most cases.


Recommended Literature
- [1] Drop transfer between superhydrophobic wells using air logic control
- [2] Unravelling the role of alkaline earth metal carbonates in intermediate temperature CO2 capture using alkali metal salt-promoted MgO-based sorbents†
- [3] Water confined in reverse micelles–probe tool in biomedical informatics
- [4] Photo-controllable electronic switches based on azopyridine derivatives†
- [5] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes
- [6] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [7] Front cover
- [8] Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†
- [9] Targeted microRNA delivery by lipid nanoparticles and gas vesicle-assisted ultrasound cavitation to treat heart transplant rejection†
- [10] Recent advances in metal–organic frameworks as adsorbent materials for hazardous dye molecules










